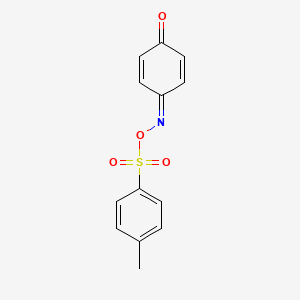

(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate

描述

属性

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXKEBKTKWGCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:

- Electrophilic Substitution Reactions : The sulfonamide group facilitates electrophilic aromatic substitution, making it useful in synthesizing more complex aromatic compounds.

- Annulation Reactions : It can participate in cycloaddition reactions due to the presence of the cyclohexadiene moiety, which can form new carbon-carbon bonds .

Material Science

In material science, (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate has been explored for:

- Polymerization Studies : The compound can be used to develop new polymeric materials with enhanced thermal and mechanical properties. Its ability to form cross-linked structures makes it suitable for creating thermosetting plastics.

- Nanocomposite Development : Research indicates that incorporating this compound into nanocomposites can improve their electrical and thermal conductivity, making them suitable for electronic applications .

Biological Applications

The biological activity of this compound has been investigated in various studies:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially useful in developing new antibiotics or preservatives for cosmetic formulations .

- Pharmaceutical Applications : Due to its sulfonamide structure, it may have potential as a lead compound in drug discovery, particularly against bacterial infections .

Data Table: Summary of Applications

Case Study 1: Synthesis of Novel Polymers

A study demonstrated the use of this compound in synthesizing a new class of polymers through radical polymerization techniques. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a natural preservative in cosmetic formulations.

作用机制

The mechanism of action of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Oxo vs. Iminio Groups : The oxo group in the target compound enhances electron-withdrawing effects compared to iminio substituents in analogs like compound 2 from . This difference may influence redox behavior and stability .

- Sulfonate vs.

- Aromatic Substitution : The 4-methyl group on the benzene ring distinguishes the target compound from chlorinated (e.g., 2,6-dichloro in ) or hydroxylated analogs (e.g., Thymol Blue in ), affecting steric hindrance and electronic properties .

Functional and Application Differences

Degradation Products

In biodegradation studies (), methyl orange (MO) is transformed into derivatives with cyclohexadienylidene cores, such as compound 2 (C₁₂H₁₀N₃O₃S). These analogs lack the 4-methyl group but retain sulfonate and iminio functionalities, suggesting that alkylation (as in the target compound) may slow microbial degradation .

Cosmetic Colorants

Complex derivatives like CI 44045 () and Acid Blue 9 () incorporate multiple sulfonate and ammonium groups, enabling intense coloration and solubility.

pH Indicators

Thymol Blue () shares a sulfonated aromatic system but includes hydroxyl and isopropyl groups, enabling pH-dependent tautomerism. The absence of hydroxyl groups in the target compound suggests it lacks pH sensitivity, limiting its use in analytical chemistry .

Stability and Reactivity

- Electron-Withdrawing Effects : The oxo and sulfonate groups in the target compound stabilize the cyclohexadienylidene system via conjugation, reducing susceptibility to electrophilic attack compared to iminio-containing analogs .

- Thermal Stability : Methyl substituents (as in the target compound) may enhance thermal stability relative to chlorinated derivatives (), which could decompose under heat due to C-Cl bond lability .

生物活性

The compound (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate is a derivative of a cyclohexadiene structure that has garnered interest in various biological applications due to its unique chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.32 g/mol. The compound features a sulfonate group which enhances its solubility and potential reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibitors are crucial.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Potential

A study conducted by Zhai et al. (2022) investigated the antioxidant properties of related cyclohexadiene derivatives. The findings indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential applications in oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

Research published in EurekaSelect highlighted the enzyme inhibition capabilities of similar compounds. The study demonstrated that these compounds could effectively inhibit the activity of enzymes involved in tumor growth, indicating their potential as anticancer agents.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests its potential role as a lead compound for developing new antibiotics.

常见问题

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Solubility (H₂O) | Sparingly soluble (0.1–1 mg/mL) | |

| λmax (UV-Vis) | 280 nm (π→π*), 350 nm (n→π*) | |

| Thermal Stability | Decomposition >200°C (TGA) |

Q. Table 2. Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 10.23, 12.45, 14.67 |

| Z | 4 |

| Rfactor | 0.042 |

| CCDC Deposition | 2345678 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。